3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (hereafter referred to as the "target compound") is a pyrimidoindolone derivative characterized by a tricyclic core structure with substitutions at positions 3, 5, and 8. Key properties include:
- Molecular Formula: C27H25N3O3
- Molecular Weight: 439.51 g/mol
- Substituents:
- A 2-methoxyphenylmethyl group at position 2.
- A 3-methoxyphenylmethyl group at position 3.
- A methyl group at position 8.
- Physicochemical Properties: High lipophilicity (logP = 5.28).
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-7-8-15-14(9-12)17-18(21-15)19(23)22(11-20-17)10-13-5-3-4-6-16(13)24-2/h3-9,11,21H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVJNSLACDJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidoindoles have shown promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Pyrimidoindole derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation markers in preclinical models . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrimidoindoles. These compounds may protect against neurodegenerative diseases by modulating pathways involved in oxidative stress and neuroinflammation .
Case Studies
Synthesis and Derivatives
The synthesis of 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the pyrimidine ring.
- Introduction of the methoxyphenyl group via a Mannich-type reaction.
- Final modifications to achieve the desired methyl substitution.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs sharing the pyrimido[5,4-b]indol-4-one scaffold but differing in substituents and physicochemical profiles.
Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s dual methoxy groups contribute to its high logP (5.28), exceeding analogs with single methoxy (e.g., CAS 896853-59-1) or halogen substitutions (e.g., 2-chlorophenyl analog, ). Methoxy groups increase lipophilicity but may reduce solubility, as seen in the fluorinated analog (2.5 µg/mL solubility, ).
Fluorine (in ) improves electronegativity and bioavailability due to its small size and high polarity.
Synthetic Complexity :
- The synthesis of the target compound’s analogs often involves multi-step protocols, such as alkylation in DMF with NaH (e.g., ). Substituted benzyl groups (e.g., 4-fluorobenzyl in ) require precise regioselective reactions.
Crystallographic Insights :
- X-ray diffraction studies (e.g., ) reveal that substituents influence molecular packing. For example, fluorobenzyl groups in analogs form C-H···F interactions, enhancing crystal stability.
Biological Activity
The compound 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both pyrimidine and indole moieties. This structural arrangement is significant as it influences the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It can affect various signaling pathways related to apoptosis and cell survival, leading to enhanced apoptotic activity in cancer cells.
- Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), which contributes to its anti-inflammatory effects.
Biological Activities
Research indicates that 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one possesses a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in Nature highlighted the anticancer properties of similar indole derivatives and their mechanisms involving apoptosis through modulation of anti-apoptotic proteins .
- Study 2 : Research conducted on related compounds indicated significant activity against various cancer cell lines with a focus on structure-activity relationships that enhance their therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
